

structural comparison of Ile-AMS bound to different IleRS orthologs.

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A Comparative Guide to the

Binding of **Ile-AMS** to Isoleucyl-tRNA Synthetase (IleRS) Orthologs

For Researchers, Scientists, and Drug Development Professionals

Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme responsible for charging tRNAIle with its cognate amino acid, isoleucine, a fundamental step in protein synthesis.[1] Its essential role makes it a prime target for antimicrobial agents.[1][2] Isoleucyl-adenylate sulfamate (Ile-AMS) is a stable, non-hydrolyzable analogue of the reaction intermediate isoleucyl-adenylate (Ile-AMP).[3] As a potent inhibitor of IleRS across bacteria, archaea, and eukaryotes, Ile-AMS serves as an invaluable tool for structural and functional studies of this enzyme family.[4] This guide provides an objective structural comparison of Ile-AMS bound to different IleRS orthologs, supported by available data and experimental methodologies.

Data Presentation: Quantitative Comparison

Quantitative binding affinity data for **Ile-AMS** across different IleRS orthologs is not extensively reported in the primary literature, which focuses more on structural characterization. The term "potent inhibitor" is used to describe **Ile-AMS**, and structural studies confirm it binds tightly in the active site, mimicking the transition state.[3][4] The table below summarizes the available structural data and highlights the orthologs for which complex structures with **Ile-AMS** have been resolved.



IleRS Ortholog	Organism	PDB ID(s)	Resolution (Å)	Key Findings / Notes
IleRS	Thermus thermophilus	1JZQ	3.0	Revealed a common recognition mode for aminoacyladenylates among class I synthetases.[4]
lleRS1	Pseudomonas macerans	6F86	2.05	Structure of wild- type IleRS1 in complex with Ile- AMS.[3]
lleRS2	Pseudomonas macerans	6F8C	2.10	Structure of wild- type IleRS2, a mupirocin- resistant ortholog, in complex with Ile- AMS.[3]
lleRS1 (GMHH Mutant)	Pseudomonas macerans	6F8B	2.10	Mutation in the HIGH motif; shows a shift in adenine base binding compared to wild-type.[3]
lleRS2 (GIGH Mutant)	Pseudomonas macerans	6F8E	2.00	Mutation in the HIGH motif; accommodates the mutation with minimal structural change.[3]



Human Mitochondrial IleRS (IARS2)	Homo sapiens	Not Available -	No crystal structure with Ile- AMS is currently available in the PDB. IARS2 contains the conserved HIGH and KMSKS motifs typical of class I synthetases.[5]
lleRS	Staphylococcus aureus	Not Available -	While structures with the antibiotic mupirocin are well- characterized, the specific complex with Ile- AMS is not as prominently documented in available literature.[3]

Structural Comparison of the Ile-AMS Binding Site

Crystal structures of **Ile-AMS** bound to IleRS orthologs reveal a highly conserved binding mode that mimics the natural Ile-AMP intermediate.[3][4] The inhibitor occupies the synthetic active site, interacting with key residues from conserved class I aminoacyl-tRNA synthetase motifs, including the HIGH and KMSKS loops.[3][5]

Conserved Interactions: The **Ile-AMS** molecule is recognized by a network of interactions:

• Isoleucine Moiety: The isoleucine side chain fits into a specific hydrophobic pocket, which is crucial for substrate recognition and discrimination against other amino acids like valine.



- Adenosine Moiety: The adenine base is typically involved in stacking interactions with a conserved phenylalanine residue.[3]
- Sulfamate & Ribose Groups: These groups form hydrogen bonds with conserved residues in the active site, including those from the KMSKS loop, stabilizing the complex.

Key Differences Between Orthologs:

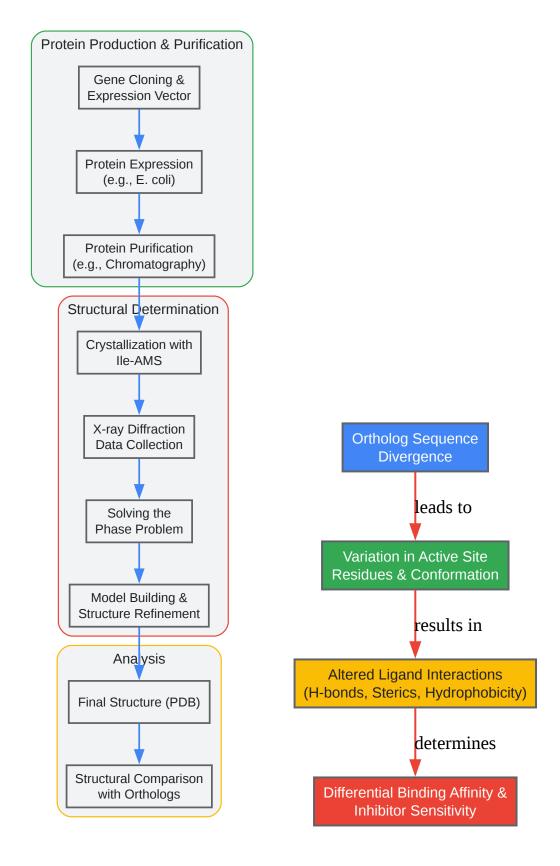
While the overall binding mode is conserved, subtle differences in the active site architecture between orthologs, particularly between the antibiotic-sensitive IleRS1 and antibiotic-resistant IleRS2 types, lead to variations in ligand affinity and provide a basis for selective inhibitor design.

- T. thermophilus IleRS: The structure of IleRS from this thermophilic eubacterium in complex with **Ile-AMS** provided an early, clear picture of how the Ile-AMP intermediate is recognized. It established that many of the same residues that bind **Ile-AMS** also recognize the antibiotic mupirocin, explaining its competitive inhibition mechanism.[4]
- P. macerans IleRS1 vs. IleRS2: A direct structural comparison shows conformational rearrangements in the active sites. In IleRS2, the KMSKS loop adopts a more "closed" conformation compared to IleRS1.[3] Furthermore, the HXGH signature motif in IleRS2 is displaced towards the KMSKS loop.[3] These subtle shifts are believed to contribute to the natural resistance of IleRS2 to inhibitors like mupirocin by altering the precise geometry of the binding pocket.[3]
- Eukaryotic vs. Bacterial IleRS: The primary differences often lie in residues outside the
 immediate active site, which can influence the overall shape and accessibility of the binding
 pocket. Two specific amino acid residues that recognize both Ile-AMS and mupirocin differ
 between eubacterial and eukaryotic IleRSs, a key factor in the selective toxicity of mupirocin.
 [4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for structural analysis and the logical basis for the comparative analysis of **Ile-AMS** binding.





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